Bromoethyl-2-naphthyl ketone
CAS No.:
Cat. No.: VC14025193
Molecular Formula: C13H11BrO
Molecular Weight: 263.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrO |
|---|---|
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | 3-bromo-1-naphthalen-2-ylpropan-1-one |
| Standard InChI | InChI=1S/C13H11BrO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
| Standard InChI Key | VZNHIXXEPWZKEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)CCBr |
Introduction
Structural and Molecular Characteristics
Bromoethyl-2-naphthyl ketone belongs to the class of α-haloketones, where the bromine atom is positioned on the ethyl side chain adjacent to the carbonyl group. The naphthalene moiety provides aromatic stability, while the electron-withdrawing ketone and bromine atoms enhance electrophilic reactivity. Key structural features include:
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IUPAC Name: 3-bromo-1-naphthalen-2-ylpropan-1-one
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Canonical SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)CCBr
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Molecular Formula: C₁₃H₁₁BrO
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Molecular Weight: 263.13 g/mol.
The compound’s crystalline structure and polarity, inferred from related brominated naphthyl ketones, suggest moderate solubility in polar aprotic solvents like acetonitrile and dichloromethane .
Synthesis and Manufacturing Processes
Bromination Strategies
The synthesis of bromoethyl-2-naphthyl ketone shares methodological parallels with bromomethyl analogs. A patent-pending approach involves bromination of ethyl-substituted naphthyl ketones using elemental bromine (Br₂) in inert solvents such as 1,2-dichloroethane. For instance, 2-ethyl-2-(6-methoxy-2-naphthyl)-1,3-dioxolane-4(R),5(R)-dicarboxylic acid dimethyl ester undergoes bromination at -10°C to introduce bromine at the ethyl side chain . Subsequent deprotection and acid-catalyzed rearrangements yield the target compound.
Acid-Catalyzed Rearrangements
Critical to the synthesis is the use of Brønsted acids (e.g., hydrobromic acid) to facilitate bromine transfer and positional isomerization. In one protocol, brominated intermediates react with phenolic bromine acceptors (e.g., m-cresol) to selectively remove excess bromine from the aromatic ring, preserving the ethyl-bound bromine . This step ensures regioselectivity, a challenge in polybrominated naphthalene systems.
Table 1: Representative Synthesis Conditions
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Solvent | 1,2-Dichloroethane | |
| Temperature | -10°C to +15°C | |
| Bromine Equivalents | 2.2 mol per mole of substrate | |
| Catalyst | HBr (in situ generated) | |
| Reaction Time | 1–120 hours |
Physicochemical Properties
While direct data for bromoethyl-2-naphthyl ketone remains sparse, extrapolation from bromomethyl-2-naphthyl ketone (CAS 613-54-7) provides insights:
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Melting Point: Estimated 70–85°C (lower than bromomethyl analog due to longer alkyl chain) .
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Solubility: Miscible with acetonitrile, toluene, and dichloromethane; insoluble in water.
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Stability: Sensitive to light and moisture, necessitating storage under inert atmospheres .
The extended ethyl chain likely reduces crystallinity compared to the methyl variant, impacting purification and handling protocols.
Applications in Chemical Research
Derivatization in Analytical Chemistry
Bromoethyl-2-naphthyl ketone’s primary application lies in derivatizing carboxylic acids and thiols for high-performance liquid chromatography (HPLC). For example, it reacts with tetra-acids in calcium naphthenate deposits to form UV-detectable 2-naphthacyl esters, enabling quantification at trace levels . Similarly, its derivatization of captopril (a thiol-containing drug) enhances chromatographic retention and detection sensitivity in plasma matrices .
Organic Synthesis Intermediate
The compound’s α-bromo ketone moiety participates in nucleophilic substitutions, forming carbon-carbon bonds in cross-coupling reactions. Its naphthyl group also directs electrophilic aromatic substitutions, making it a precursor to polycyclic aromatic hydrocarbons (PAHs) and heterocycles.
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is the principal method for analyzing bromoethyl-2-naphthyl ketone and its derivatives. Typical conditions include:
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Column: C18 stationary phase (e.g., Zorbax Eclipse XDB-C18).
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Mobile Phase: Acetonitrile/water gradient (60:40 to 90:10 v/v).
Spectroscopic Techniques
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Br stretch).
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NMR (¹H): δ 7.8–8.2 ppm (naphthyl aromatic protons), δ 4.1–4.3 ppm (CH₂Br), δ 2.9–3.1 ppm (COCH₂).
Future Research Directions
Despite its niche applications, bromoethyl-2-naphthyl ketone remains underexplored in catalysis and materials science. Potential avenues include:
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Catalytic Asymmetric Synthesis: Leveraging chiral auxiliaries to access enantiopure intermediates.
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Polymer Chemistry: Incorporating naphthyl ketone motifs into photosensitive resins.
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Environmental Monitoring: Developing derivatization protocols for emerging contaminants.
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